Quantum Yield in Biologically Relevant Medium: AOI 987 Outperforms All Compared NIRF Amyloid Probes
AOI 987 exhibits a quantum yield of Φ = 0.41 (41%) when measured in mouse serum, which is the highest value among all NIRF amyloid probes for which comparable data are available [1][2]. In contrast, the curcumin-derived probe CRANAD-2 shows Φ = 0.006 in PBS (unbound state) and Φ = 0.40 only upon binding to Aβ₄₀ aggregates [2][3]; the thiophene-based probe NIAD-4 displays Φ = 0.00008 unbound and Φ = 0.05 in the bound state [1]; the quinoline-derived THK-265 achieves Φ = 0.385 [1]; and BODIPY-7 reaches Φ = 0.36 [1]. The 1.07- to 8.2-fold advantage in baseline (unbound) quantum yield means that AOI 987 produces more emitted photons per absorbed excitation photon before target engagement, directly translating to higher signal intensity in deep-tissue imaging where photon budget is limiting.
| Evidence Dimension | Fluorescence quantum yield (Φ) in biologically relevant medium |
|---|---|
| Target Compound Data | Φ = 0.41 (41%) in mouse serum |
| Comparator Or Baseline | CRANAD-2: Φ = 0.006 (unbound, PBS) / 0.40 (bound to Aβ₄₀); NIAD-4: Φ = 0.00008 (unbound) / 0.05 (bound); THK-265: Φ = 0.385; BODIPY-7: Φ = 0.36 |
| Quantified Difference | 1.07× to 8.2× higher than comparators in unbound state; matches CRANAD-2 bound-state quantum yield without requiring target engagement for brightness |
| Conditions | Mouse serum (AOI 987); PBS buffer (CRANAD-2 unbound); quantum yield values for NIAD-4, THK-265, and BODIPY-7 from cross-study comparison table (Yao Xue Xue Bao, 2015, Table 1) |
Why This Matters
Higher baseline quantum yield ensures brighter signal from the moment of probe administration, reducing the required injection dose and minimizing both phototoxicity and non-specific background accumulation in longitudinal imaging protocols.
- [1] Yao Xue Xue Bao (Acta Pharmaceutica Sinica). Progress in the study of near-infrared fluorescent probes for the detection of β-amyloid deposition in Alzheimer's disease. 2015;50(5):528-534. Table 1. View Source
- [2] National Center for Biotechnology Information. Molecular Imaging and Contrast Agent Database (MICAD). AOI987. Bethesda (MD): NCBI; 2006. Available at: https://www.ncbi.nlm.nih.gov/books/NBK23018/ (accessed 2026-05-03). View Source
- [3] Ran C, Xu X, Raymond SB, Ferrara BJ, Neal K, Bacskai BJ, Medarova Z, Moore A. Design, synthesis, and testing of difluoroboron-derivatized curcumins as near-infrared probes for in vivo detection of amyloid-β deposits. Journal of the American Chemical Society. 2009;131(42):15257-15261. doi:10.1021/ja9042845. PMID: 19807070. View Source
